(1S)-1-(2,5-diethoxyphenyl)ethanamine
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Overview
Description
(1S)-1-(2,5-diethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-diethoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-diethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2,5-diethoxybenzaldehyde with an amine source (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-diethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-diethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,5-diethoxyphenyl)ethanamine: The enantiomer of the compound, which may have different biological activities.
2,5-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Phenethylamine: The parent compound, which serves as a backbone for many derivatives with diverse activities.
Uniqueness
(1S)-1-(2,5-diethoxyphenyl)ethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its diethoxy substitution pattern on the aromatic ring may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(1S)-1-(2,5-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9H,4-5,13H2,1-3H3/t9-/m0/s1 |
InChI Key |
GAPJNNBBZOWNHM-VIFPVBQESA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)OCC)[C@H](C)N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C(C)N |
Origin of Product |
United States |
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